Home > Products > Screening Compounds P115492 > Oxacyclohexane open ring tacrolimus
Oxacyclohexane open ring tacrolimus - 144432-23-5

Oxacyclohexane open ring tacrolimus

Catalog Number: EVT-3458885
CAS Number: 144432-23-5
Molecular Formula: C44H71NO13
Molecular Weight: 822.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sirolimus

Compound Description: Sirolimus, similar to Tacrolimus, is an immunosuppressant drug primarily used to prevent organ rejection after transplantation. It exhibits low oral bioavailability (~20%) due to extensive first-pass metabolism by cytochrome P450 3A4 (CYP3A4) and efflux by P-glycoprotein (P-gp) in the small intestine. []

Relevance: While the specific structure of "Oxacyclohexane open ring tacrolimus" isn't provided, the mention of an "open ring" suggests a structural modification impacting the macrolide ring, a key feature of Tacrolimus. Sirolimus, also a macrolide lactone, shares structural similarities with Tacrolimus, particularly in their large cyclic structures. [] Examining the metabolism of Sirolimus offers insights into potential metabolic pathways and structural factors influencing the bioavailability of similarly structured Tacrolimus analogs like "Oxacyclohexane open ring tacrolimus."

Mycophenolate Mofetil

Compound Description: Mycophenolate mofetil (MMF) is an immunosuppressive drug often used in combination therapy with Tacrolimus to prevent organ rejection. [, , ] It functions as an inhibitor of inosine monophosphate dehydrogenase, thereby suppressing the proliferation of lymphocytes.

Relevance: While not directly structurally related to "Oxacyclohexane open ring tacrolimus," MMF is frequently co-administered with Tacrolimus in clinical settings. [, , ] Understanding the potential interactions and combined effects of MMF with Tacrolimus, and its analogs, is crucial for optimizing immunosuppressive regimens and managing potential side effects.

Overview

Oxacyclohexane open ring tacrolimus is a synthetic derivative of tacrolimus, a potent immunosuppressant initially derived from the bacterium Streptomyces tsukubaensis. This compound is characterized by its unique oxacyclohexane structure, which modifies the original tacrolimus molecule to enhance its pharmacological properties. Tacrolimus is primarily used in clinical settings to prevent organ rejection following transplantation and to treat various autoimmune diseases.

Source

Tacrolimus was first isolated in the 1980s from Streptomyces tsukubaensis and has since been extensively studied for its immunosuppressive properties. The open ring variant, oxacyclohexane open ring tacrolimus, has been developed through synthetic methods aimed at improving the drug's efficacy and reducing side effects associated with conventional tacrolimus.

Classification
  • IUPAC Name: 2-(2-((2S,3S)-3-hydroxy-2-((2S,3S)-3-hydroxy-2-(4-methoxyphenyl)butanoyl)cyclohexyl)oxy)-2-methylpropyl)-1,3-dioxo-1H-indole-5-carboxylic acid
  • CAS Number: 144432-23-5
  • Molecular Formula: C44H71NO13
  • Molecular Weight: 797.05 g/mol
Synthesis Analysis

The synthesis of oxacyclohexane open ring tacrolimus involves several key steps that modify the original tacrolimus structure.

Methods

  1. Starting Materials: The synthesis typically begins with commercially available precursors derived from natural products or synthesized compounds.
  2. Key Reactions:
    • Cyclization: Formation of the oxacyclohexane ring is achieved through cyclization reactions that involve protecting groups to ensure selectivity.
    • Hydroxylation and Functionalization: Hydroxyl groups are introduced using various reagents that facilitate selective oxidation.
    • Final Deprotection: The final step often involves removing protecting groups to yield the active compound.

Technical Details

The synthesis may utilize techniques such as:

  • Solid-phase synthesis for efficient purification.
  • High-performance liquid chromatography (HPLC) for monitoring reactions and purifying intermediates.
Molecular Structure Analysis

Structure

Oxacyclohexane open ring tacrolimus features a complex molecular architecture characterized by:

  • A cyclohexane ring with an oxygen atom incorporated into the structure.
  • Multiple functional groups including hydroxyl and methoxy substituents that influence its biological activity.

Data

The compound's three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy, allowing researchers to understand its interactions at the molecular level.

Chemical Reactions Analysis

Reactions

Oxacyclohexane open ring tacrolimus undergoes various chemical reactions that can be leveraged for further modifications or to study its reactivity:

  • Nucleophilic substitutions involving hydroxyl groups.
  • Esterification reactions for potential prodrug formulations.

Technical Details

Kinetic studies of these reactions can provide insights into reaction mechanisms and help optimize conditions for desired outcomes.

Mechanism of Action

The mechanism of action of oxacyclohexane open ring tacrolimus is primarily through the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase.

Process

  1. Binding to Immunophilins: The compound binds to immunophilins (FKBP12), forming a complex that inhibits calcineurin activity.
  2. Inhibition of T-cell Activation: This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking T-cell activation and proliferation.

Data

Studies have shown that this mechanism effectively reduces immune response, making it valuable in transplant medicine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity and formulation.

Relevant data from analytical methods such as mass spectrometry can confirm these properties.

Applications

Oxacyclohexane open ring tacrolimus is primarily utilized in scientific research and clinical applications:

  • Immunosuppressive Therapy: Used in organ transplantation to prevent rejection.
  • Autoimmune Diseases Treatment: Investigated for use in conditions such as psoriasis and rheumatoid arthritis.
  • Research Tool: Employed in studies exploring T-cell signaling pathways and immune responses.

This compound represents a significant advancement in immunosuppressive therapy, with ongoing research aimed at optimizing its efficacy and safety profile.

Properties

CAS Number

144432-23-5

Product Name

Oxacyclohexane open ring tacrolimus

IUPAC Name

(5R,7S,8R,9S,11S,13E,15R,18S,19R,20S,23S)-3,3,8,18-tetrahydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-15-prop-2-enyl-21-oxa-1-azabicyclo[21.4.0]heptacos-13-ene-2,4,16,22-tetrone

Molecular Formula

C44H71NO13

Molecular Weight

822.0 g/mol

InChI

InChI=1S/C44H71NO13/c1-10-13-31-19-25(2)18-26(3)20-37(56-8)39(49)38(57-9)22-28(5)41(50)44(53,54)43(52)45-17-12-11-14-32(45)42(51)58-40(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)55-7/h10,19,21,26,28-34,36-40,46-47,49,53-54H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+/m0/s1

InChI Key

NDOLMJWSFDJWBE-SICKWUOOSA-N

SMILES

CC1CC(C(C(CC(C(=O)C(C(=O)N2CCCCC2C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC3CCC(C(C3)OC)O)C)(O)O)C)OC)O)OC

Canonical SMILES

CC1CC(C(C(CC(C(=O)C(C(=O)N2CCCCC2C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC3CCC(C(C3)OC)O)C)(O)O)C)OC)O)OC

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@H](C[C@H](C(=O)C(C(=O)N2CCCC[C@H]2C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)(O)O)C)OC)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.